![molecular formula C23H30N2O5S2 B11659969 1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol](/img/structure/B11659969.png)
1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[331]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with toluene-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its biological activity and potential therapeutic uses.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to act as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the sulfonyl groups, making it less versatile in terms of chemical reactivity.
N-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol:
Uniqueness
1,5-Dimethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-ol is unique due to its dual sulfonyl groups, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C23H30N2O5S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1,5-dimethyl-3,7-bis-(4-methylphenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C23H30N2O5S2/c1-17-5-9-19(10-6-17)31(27,28)24-13-22(3)15-25(16-23(4,14-24)21(22)26)32(29,30)20-11-7-18(2)8-12-20/h5-12,21,26H,13-16H2,1-4H3 |
InChI Key |
IBFGYDDVQODNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(CC(C2)(C3O)C)S(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.